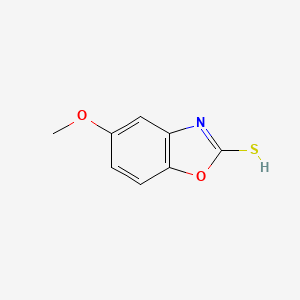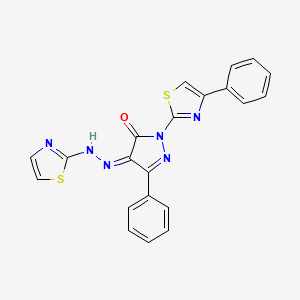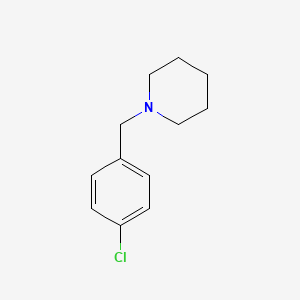
1-(4-Chlorobenzyl)piperidine
Overview
Description
1-(4-Chlorobenzyl)piperidine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dipeptidyl Peptidase II Inhibitors : Gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine, which include derivatives with a 4-chlorobenzyl moiety, have shown to be highly potent and selective dipeptidyl peptidase II inhibitors. This demonstrates the potential of 1-(4-Chlorobenzyl)piperidine derivatives in therapeutic applications, especially in the context of enzyme inhibition (Senten et al., 2004).
Anti-Acetylcholinesterase Activity : Novel piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds, when modified with a 4-chlorobenzyl group, have shown promising results as potent inhibitors of acetylcholinesterase, indicating their potential in the treatment of diseases like Alzheimer's (Sugimoto et al., 1990).
Crystal Structure and DFT Studies : The crystal structure of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, a derivative of 1-(4-Chlorobenzyl)piperidine, has been studied, revealing insights into its molecular structure and properties. Such studies are crucial for understanding the physical and chemical characteristics of these compounds, which can inform their application in various fields (Kumar et al., 2020).
Gastric Antisecretory Agents : Research has explored the use of 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, which are structurally related to 1-(4-Chlorobenzyl)piperidine, as gastric antisecretory agents. This points to the potential therapeutic applications of such compounds in the treatment of peptic ulcer disease (Scott et al., 1983).
Synthesis and Characterization of Antagonists : The synthesis and characterization of various piperidine derivatives, including those with a 4-chlorobenzyl moiety, have been carried out for their potential use as antagonists in different therapeutic areas. This includes their use as CCR5 antagonists, which are important in the context of HIV treatment (Bi, 2014).
Molecular Docking Studies : Molecular docking studies on compounds like 1-Benzyl-4-(N-Boc-amino)piperidine have been conducted to assess their potential interaction with various biological targets. Such studies are crucial for drug development, as they provide insights into the binding affinities and interactions of these compounds with specific proteins or receptors (Janani et al., 2020).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEXCMVFRCTUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404106 | |
| Record name | 1-[(4-chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)piperidine | |
CAS RN |
59507-42-5 | |
| Record name | 1-[(4-chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylleucine](/img/structure/B7788995.png)
![N-[(Z)-(4-bromophenyl)methylidene]-N-phenylamine oxide](/img/structure/B7789000.png)
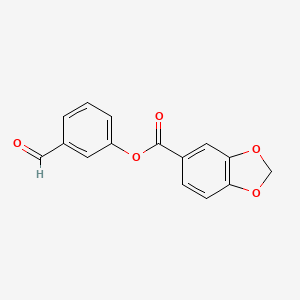
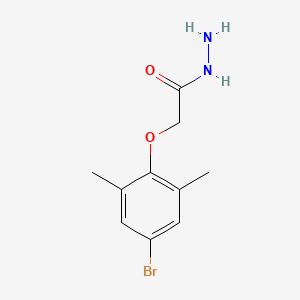
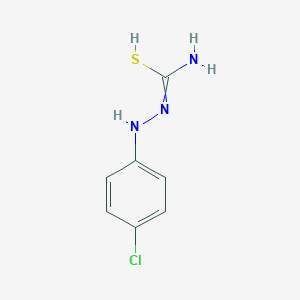
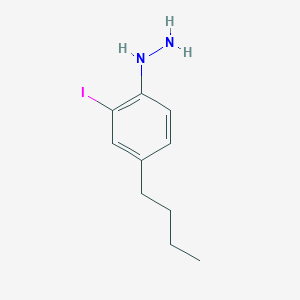


![3-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B7789038.png)


